molecular formula C9H8Cl2O B12439802 3-(2,3-Dichlorophenyl)propanal CAS No. 1057670-84-4

3-(2,3-Dichlorophenyl)propanal

Cat. No.: B12439802
CAS No.: 1057670-84-4
M. Wt: 203.06 g/mol
InChI Key: FFXMFAOIAOPXMY-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of propanal, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Properties

CAS No.

1057670-84-4

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2

InChI Key

FFXMFAOIAOPXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)propanal typically involves the reaction of 2,3-dichlorobenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the aldehyde group of propanal to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

Reagent/ConditionsProductYieldNotesSource
KMnO₄ (acidic, aqueous)3-(2,3-Dichlorophenyl)propanoic acid85–92%Forms stable carboxylate salts in situ
CrO₃ (Jones reagent)Same as above78%Requires strict temperature control
O₂ (catalytic Mn complexes)Peroxy acid intermediatesN/AUsed in epoxidation of alkenes

Mechanistic Insight : Mn-catalyzed oxidation proceeds via single-electron transfer, generating radical intermediates that stabilize through resonance with the dichlorophenyl ring .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or alkanes under specific conditions:

Reagent/ConditionsProductYieldSelectivitySource
NaBH₄ (ethanol, 0°C)3-(2,3-Dichlorophenyl)propan-1-ol95%>99%
LiAlH₄ (THF, reflux)Same as above88%-
H₂ (Pd/C, 50 psi)3-(2,3-Dichlorophenyl)propane63%Requires high pressure

Note : The dichlorophenyl group remains intact during reduction due to its low reactivity toward hydride agents .

Nucleophilic Substitution

Chlorine atoms on the aromatic ring participate in substitution reactions under harsh conditions:

Reagent/ConditionsProductPosition SubstitutedYieldSource
NH₃ (CuCN, 180°C)3-(2-Amino-3-chlorophenyl)propanalC250%
NaOH (aqueous, 100°C)Hydroxylated derivativesC335%
KSCN (DMF, 120°C)Thiocyanate analogC242%

Challenges : Steric hindrance from the propanal side chain reduces substitution efficiency at the C3 position .

Addition Reactions

The aldehyde group engages in condensation and cycloaddition reactions:

Friedel-Crafts Alkylation

Promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP):

  • Reacts with electron-rich arenes (e.g., imidazo[1,2-a]pyridines) to form C3-difluoromethyl carbinol derivatives .

  • Conditions : HFIP solvent, 25°C, 12 hours.

  • Yield : 97% (with 2.0 eq. HFIP) .

Grignard Addition

Organomagnesium reagents add to the aldehyde:

Grignard ReagentProductYieldByproductsSource
CH₃MgBr3-(2,3-DClPh)-propan-1-ol89%Minimal
PhMgCl3-(2,3-DClPh)-1-phenylpropan-1-ol76%Diaryl side-products

Biological Interactions

While biological activity data from non-approved sources is excluded, mechanistic studies highlight:

  • Enzyme Inhibition : The dichlorophenyl moiety disrupts microbial cytochrome P450 enzymes via halogen bonding .

  • Metabolic Pathways : Liver-mediated glucuronidation targets the aldehyde group, forming inactive conjugates .

Stability and Hazard Profile

  • Thermal Decomposition : Releases toxic HCl and phosgene above 200°C .

  • Incompatibilities : Reactive with peroxides, strong acids, and bases .

Scientific Research Applications

3-(2,3-Dichlorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)propanal depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)propanal
  • 3-(2,5-Dichlorophenyl)propanal
  • 3-(2,6-Dichlorophenyl)propanal

Uniqueness

3-(2,3-Dichlorophenyl)propanal is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Biological Activity

3-(2,3-Dichlorophenyl)propanal is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of aldehydes and is characterized by the presence of two chlorine atoms on the phenyl ring. Its chemical structure can be represented as follows:

C10H8Cl2O\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{O}

Neuropharmacological Effects

The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Studies suggest that compounds with similar structures can act as partial agonists or antagonists at these receptors, which are implicated in various neuropsychiatric disorders. For example, some derivatives have shown significant affinity for D3 receptors, which may provide insights into their potential therapeutic applications in treating conditions like schizophrenia and substance use disorders .

Genotoxicity

Genotoxicity studies on related compounds have raised concerns regarding their safety profile. For example, 1,3-Dichloro-2-propanol (a related compound) has demonstrated mutagenic effects in bacterial assays. Such findings highlight the necessity for thorough toxicological evaluations of this compound to ascertain its safety for human use .

Hepatotoxicity

Research into liver toxicity has revealed that certain dichlorophenyl compounds can induce liver damage through mechanisms involving oxidative stress and inflammation. The role of non-parenchymal cells in mediating these effects underscores the complexity of the liver's response to such compounds .

Case Studies

  • Dopamine Receptor Interaction : A study exploring the binding affinities of various piperazine derivatives found that certain modifications to the structure significantly enhanced D3 receptor selectivity and affinity. This suggests that similar modifications to this compound could yield compounds with improved pharmacological profiles .
  • Antimicrobial Activity Assessment : Another investigation into structurally related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. This could imply that this compound may also possess antimicrobial properties warranting further exploration .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityRelated compounds show significant antibacterial effects
Neuropharmacological EffectsD3 receptor interactions suggest potential for treating neuropsychiatric disorders
GenotoxicityRelated compounds exhibit mutagenic properties
HepatotoxicityInduction of oxidative stress and inflammation in liver cells

Q & A

What are the common synthetic routes for 3-(2,3-Dichlorophenyl)propanal in academic research?

Level : Basic
Methodological Answer :
The synthesis of this compound typically involves halogenation and aldehyde functionalization. A plausible route includes:

  • Friedel-Crafts alkylation : Reacting 2,3-dichlorobenzene with propanal derivatives under Lewis acid catalysis (e.g., AlCl₃) to introduce the propanal chain.
  • Oxidation of propanol precursors : Starting from 3-(2,3-dichlorophenyl)propanol, oxidation using pyridinium chlorochromate (PCC) or Swern conditions yields the aldehyde .
  • Cross-coupling strategies : Palladium-catalyzed coupling of dichlorophenyl halides with propenal derivatives, though this requires careful optimization of ligands and solvents to avoid over-reduction .

Key Considerations : Monitor reaction progress via TLC or GC-MS to prevent over-oxidation or side reactions. Purity can be enhanced via fractional distillation or column chromatography.

Which analytical techniques are recommended for characterizing this compound and its derivatives?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.5–10 ppm) and aryl chloride environments. DEPT-135 helps distinguish CH₂ and CH₃ groups in propanal derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Cl₂ clusters).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects C=O stretching (~1720 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm, especially for derivatives like urea analogs .

Data Interpretation Tip : Compare retention times and spectral data with authenticated standards (e.g., Sigma-Aldrish grade) to minimize false positives .

How does the presence of the 2,3-dichlorophenyl group influence the bioactivity of propanal derivatives in cancer research?

Level : Advanced
Methodological Answer :
The 2,3-dichlorophenyl moiety enhances steric bulk and electron-withdrawing effects, which:

  • Modulate enzyme binding : In SHP2 inhibitors, this group improves hydrophobic interactions with the PTPN11 active site, as demonstrated in X-ray crystallography studies of related pyrimidinone derivatives .
  • Enhance metabolic stability : Chlorine atoms reduce cytochrome P450-mediated oxidation, extending half-life in in vitro assays (e.g., HepG2 cell lines) .
  • Impact solubility : LogP values increase by ~1.5 units compared to non-halogenated analogs, necessitating formulation with co-solvents (e.g., DMSO/PEG) for cellular uptake studies .

Validation : Pair computational docking (AutoDock Vina) with in vitro kinase inhibition assays to correlate structural features with IC₅₀ values.

What strategies are employed to optimize reaction conditions for synthesizing this compound derivatives?

Level : Advanced
Methodological Answer :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of dichlorophenyl intermediates, while THF minimizes side reactions in Grignard additions .
  • Catalyst optimization : For cross-couplings, Pd(OAc)₂ with XPhos ligands enhances yield (75–85%) compared to Buchwald-Hartwig conditions .
  • Temperature control : Low temperatures (−78°C) stabilize aldehyde intermediates during oxidation, preventing aldol condensation .
  • Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., stoichiometry, pH) for scalable synthesis. For example, a 2³ factorial design reduced byproduct formation by 40% in urea derivatives .

Case Study : Optimizing the Heck reaction for this compound acrylates achieved 92% yield using 5 mol% PdCl₂(PPh₃)₂ and NaHCO₃ in DMF at 80°C .

How can computational chemistry aid in predicting the reactivity and interactions of this compound with biological targets?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Models binding dynamics with proteins (e.g., SHP2), revealing key residues (Arg 465, Tyr 279) that stabilize halogen bonds .
  • QSAR Models : Correlates Cl substitution patterns with IC₅₀ values. A 2D-QSAR study showed meta-chlorine enhances inhibition potency by 3-fold compared to para-substituted analogs .

Tool Recommendations : Use Gaussian 16 for DFT, GROMACS for MD, and MOE for QSAR. Validate predictions with SPR (surface plasmon resonance) binding assays.

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